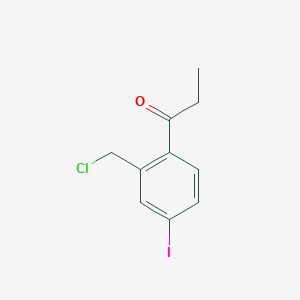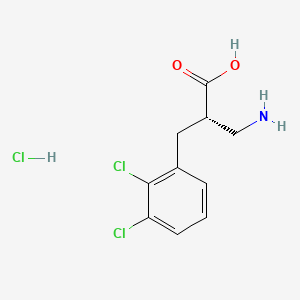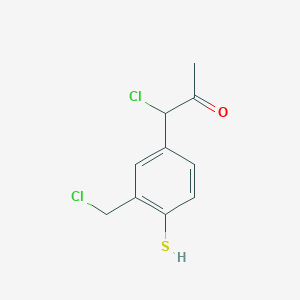![molecular formula C8H12ClN3O2S B14049631 2-Methanesulfonyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl](/img/structure/B14049631.png)
2-Methanesulfonyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methanesulfonyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride is a heterocyclic compound with the molecular formula C8H12ClN3O2S. It is known for its potential applications in various fields, including medicinal chemistry and biological research. This compound is characterized by its unique structure, which includes a pyrido[3,4-d]pyrimidine core with a methanesulfonyl group attached.
Méthodes De Préparation
The synthesis of 2-Methanesulfonyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines, followed by subsequent reactions with trifluoromethanesulfonic anhydride and secondary amines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
2-Methanesulfonyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Methanesulfonyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-Methanesulfonyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride involves its interaction with molecular targets such as mTOR kinase and PI3 kinase. By inhibiting these enzymes, the compound can modulate various cellular pathways involved in cell growth, proliferation, and survival . The exact molecular interactions and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
2-Methanesulfonyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride can be compared with other similar compounds, such as:
- 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
- 2-Pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine These compounds share a similar pyrido[3,4-d]pyrimidine core but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of 2-Methanesulfonyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride lies in its methanesulfonyl group, which imparts specific reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C8H12ClN3O2S |
|---|---|
Poids moléculaire |
249.72 g/mol |
Nom IUPAC |
2-methylsulfonyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride |
InChI |
InChI=1S/C8H11N3O2S.ClH/c1-14(12,13)8-10-4-6-2-3-9-5-7(6)11-8;/h4,9H,2-3,5H2,1H3;1H |
Clé InChI |
WSYDENUMWOKFQD-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=NC=C2CCNCC2=N1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


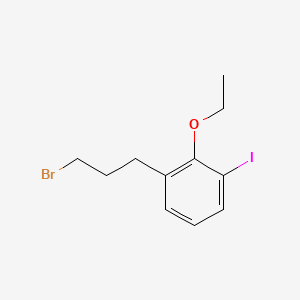
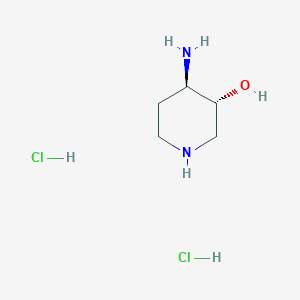



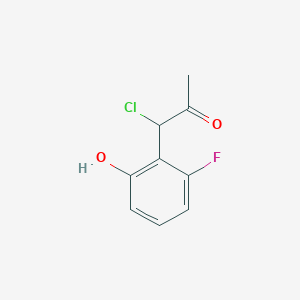
![(4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B14049582.png)


